Anthrose

Bacillus anthracis detection Spore surface marker Species specificity

Procuring authentic Anthrose for B. anthracis research is challenging due to species-specific structural requirements. Generic monosaccharides fail as immunodominant epitope substitutes. Anthrose (CAS 769959-88-8) is the validated solution. - Enables 100% species-specific detection: 100% positive for B. anthracis vs. 0% for B. cereus and B. thuringiensis. - Achieves high sensitivity: anthrose-based enzyme immunoassays detect down to 8.5 pmol/mL. - Supports neoglycoconjugate vaccine development: elicits robust, spore-specific immune responses in animal models.

Molecular Formula C₁₂H₂₃NO₆
Molecular Weight 277.31
CAS No. 769959-88-8
Cat. No. B1140155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthrose
CAS769959-88-8
Synonyms4,6-Dideoxy-4-(3-hydroxy-3-methylbutanamido)-2-O-methyl-D-glucopyranose
Molecular FormulaC₁₂H₂₃NO₆
Molecular Weight277.31
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O
InChIInChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthrose for B. anthracis Detection & Vaccine Research


Anthrose (2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucopyranose; CAS 769959-88-8) is a rare terminal monosaccharide of the tetrasaccharide side chain on the BclA glycoprotein of Bacillus anthracis spores [1]. Its primary research applications lie in developing specific immunoassays for B. anthracis detection and as a key component in next-generation anthrax vaccines [2][3].

Species-specific B. anthracis spore marker
Immunoassay development for spore detection
Glycoconjugate vaccine research component

Why Generic Sugars Cannot Replace Anthrose


Substitution with common monosaccharides (e.g., rhamnose, fucose) or other rare deoxy sugars fails for anthrose in B. anthracis-specific applications. First, anthrose is the immunodominant epitope recognized by anti-spore antibodies [1]. Second, while the anthrose backbone can be found in other species like Shewanella spp., the specific C-2 O-methylation of anthrose is a critical differentiator for B. anthracis specificity [2]. Third, the antABCD operon for anthrose biosynthesis is genetically distinct; genetic knockout or mutations in this operon result in the complete loss of anthrose and the appearance of structurally distinct tetrasaccharides, underscoring its non-redundant role in the native glycoprotein [3].

Immunodominant epitope mismatch
Common sugars lack the specific tetrasaccharide structure recognized by anti-spore antibodies.
Critical C-2 O-methylation absent
The C-2 methyl ether differentiates anthrose from similar backbone sugars in other species.
Non-redundant biosynthetic pathway
Knockout of antABCD operon results in complete loss of anthrose and altered glycoprotein structure.

Anthrose Differentiation Evidence Guide


B. anthracis-Specific Spore Marker

Anthrose demonstrates near-absolute species specificity for Bacillus anthracis spores. In a comparative analysis, anthrose was detected on 100% (33/33) of tested B. anthracis strains, whereas it was not found in the spores of related Bacillus cereus and Bacillus thuringiensis strains [1]. This contrasts with other spore surface antigens, which exhibit significant cross-reactivity among the Bacillus cereus group [2].

Spore marker specificity
Head-to-head
B. anthracis
100% (33/33)
B. cereus / B. thuringiensis
0%
Reported species-specific presence on spores
Direct spore ELISA with anti-anthrose mAbs
Bacillus anthracis detection Spore surface marker Species specificity

Immunoassay Sensitivity Advantage

Anthrose-containing conjugates enable highly sensitive immunoassays. An anthrose-trisaccharide-based enzyme immunoassay achieved a detection limit of 8.5 pmol/mL for the target antigen [1]. A Luminex assay using anti-anthrose monoclonal antibodies detected B. anthracis spores at 10^3 to 10^4 spores/mL, which was substantially more sensitive than the corresponding sandwich ELISA using the same antibodies [2].

Immunoassay sensitivity
Cross-study comparable
Anthrose EIA
8.5 pmol/mL
vs
Luminex vs. sandwich ELISA
10³–10⁴ spores/mL; increased sensitivity
Supports immunoassay sensitivity context
EIA and Luminex assay with mAbs
Immunoassay development Biosensor Limit of detection

Antibody Recognition Specificity

The unique structural motifs of anthrose are essential for immune recognition. Competitive inhibition assays with synthetic anthrose analogs demonstrated that the isovaleric acid moiety (3-hydroxy-3-methylbutanamido group) is a critical structural motif for antibody recognition [1]. Analogs lacking the C-2 methyl ether or containing modified C-4 amino functionalities showed altered or reduced antigenicity. Furthermore, comparative immunization studies with conjugates containing the full tetrasaccharide, an anthrose-rhamnose disaccharide, or anthrose alone revealed that all three formulations were immunogenic but elicited IgG responses with distinct fine specificities, confirming the unique immunodominance of the terminal anthrose residue [2].

Antibody recognition
Head-to-head
Full anthrose residue
100% recognition (baseline)
Analogs lacking isovaleric acid or C-2 methyl
Reduced antigenicity
Structural motif for antibody recognition specificity
Competitive inhibition ELISA with synthetic analogs
Antigenicity Epitope mapping Vaccine development

Anthrose Application Scenarios


Immunoassays for B. anthracis Detection

Based on its near-absolute species specificity (100% positive for B. anthracis vs. 0% for B. cereus and B. thuringiensis) [1], anthrose is the ideal starting material for generating antibodies and developing lateral flow assays, ELISA kits, or biosensors for the specific detection of B. anthracis spores in environmental or clinical samples. The high sensitivity (8.5 pmol/mL) achieved with anthrose-based enzyme immunoassays [2] underscores its utility in creating highly sensitive detection platforms.

Glycoconjugate Vaccines for Anthrax

The immunodominant nature of the anthrose residue and its critical isovaleric acid moiety [3] make it an essential component for constructing next-generation anthrax vaccines. Procurement of high-purity anthrose enables the synthesis of neoglycoconjugates that can elicit robust, spore-specific immune responses, as demonstrated in multiple immunization studies [4]. This approach offers a targeted alternative to traditional attenuated spore vaccines.

Spore Surface Glycobiology Studies

Anthrose is a key tool for fundamental glycobiology studies aimed at understanding the structure, biosynthesis, and function of the B. anthracis exosporium. Its unique position as the terminal sugar on the BclA glycoprotein and the existence of the dedicated antABCD biosynthetic operon [5] make it a valuable probe for investigating spore surface assembly, host-pathogen interactions, and the role of rare sugars in bacterial physiology.

Therapeutic Antibodies for Anthrax

The proven ability of anthrose to induce specific, high-affinity antibody responses in animal models [4][6] supports its use in generating therapeutic monoclonal antibodies. Such antibodies could be developed for passive immunization or as anti-infective agents targeting the spore surface to neutralize the pathogen before germination.

Application
Selection Property
Validation Focus
B. anthracis Detection Immunoassays
Near-absolute species specificity
Specificity and sensitivity in assay matrix
Anthrax Glycoconjugate Vaccine Research
Immunodominant glycan epitope
Immunogenicity and fine specificity in animal models
Spore Surface Glycobiology Studies
Terminal spore surface marker
Exosporium assembly and host-pathogen interaction
Anti-Spore Antibody Research
High-affinity antibody induction
Spore neutralization in research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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